molecular formula C10H13Cl2N B3024599 4-Chloro-3,3-dimethylindoline hydrochloride CAS No. 1376321-39-9

4-Chloro-3,3-dimethylindoline hydrochloride

Cat. No.: B3024599
CAS No.: 1376321-39-9
M. Wt: 218.12
InChI Key: ZBUXZZKEXRLBHD-UHFFFAOYSA-N
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Description

4-Chloro-3,3-dimethylindoline hydrochloride is a chemical compound with the molecular formula C10H13Cl2N. It is a pale-yellow to yellow-brown solid that is used in various chemical and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,3-dimethylindoline hydrochloride typically involves the chlorination of 3,3-dimethylindoline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-dimethylindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Reduced indoline compounds.

    Substitution: Substituted indoline derivatives.

Scientific Research Applications

4-Chloro-3,3-dimethylindoline hydrochloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,3-dimethylindoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. The chlorine atom plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroindoline
  • 3,3-Dimethylindoline
  • 4-Bromo-3,3-dimethylindoline

Uniqueness

4-Chloro-3,3-dimethylindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both chlorine and methyl groups enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

4-chloro-3,3-dimethyl-1,2-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;/h3-5,12H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXZZKEXRLBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C(=CC=C2)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376321-39-9
Record name 4-chloro-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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